molecular formula C14H25NO B5783575 N,2-dicyclohexylacetamide

N,2-dicyclohexylacetamide

Cat. No. B5783575
M. Wt: 223.35 g/mol
InChI Key: VCFNWIXOBCGNDE-UHFFFAOYSA-N
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Scientific Research Applications

1. Analytical Characterization and Forensic Applications

  • Syntheses and Analytical Characterizations of N-alkyl-arylcyclohexylamines: This research focuses on the synthesis of fifteen N-alkyl-arylcyclohexylamines, including variants of N,2-dicyclohexylacetamide, for identification purposes in forensic settings. These compounds were characterized using a range of techniques like gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy (Wallach et al., 2016).

2. Therapeutic Applications in Leukemia

  • Induction of Differentiation of Leukemia Cells in vitro by N-Substituted Amides, Lactams, and 2-pyridones: This study investigated the efficacy of N-substituted amides, including N,2-dicyclohexylacetamide, in inducing differentiation in leukemia cells. N-Cyclohexylacetamide was found to be particularly effective in inducing hemoglobin synthesis in murine erythroleukemia cells (Li et al., 1981).

3. Characterization in Molecular Chemistry

  • Synthesis, Characterization and Hirshfeld Surface Analysis of a 2-thiophene Acetic Acid Derivative: This research includes the synthesis and characterization of N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide, which is closely related to N,2-dicyclohexylacetamide. The study used techniques like IR spectroscopy and single-crystal X-ray diffraction, providing insights into the molecular structure and interactions of such compounds (Rani et al., 2015).

4. Development of Analytical Methods in Forensic Science

  • Method Development for the Identification of Ketamine Analogues: This research involved developing methods for identifying new psychoactive substances, including analogues of ketamine, which are structurally related to N,2-dicyclohexylacetamide. The study's focus on β-keto-arylcyclohexamines and their metabolites in forensic samples highlights the relevance of such compounds in legal and health contexts (Mestria et al., 2021).

5. Investigations in Conformational Chemistry

  • Rotational Isomerism of Some Chloroacetamides: This study examined the conformational equilibria of compounds like 2-chloro-N,N-dicyclohexylacetamide, which is closely related to N,2-dicyclohexylacetamide. The research used computational and experimental methods to explore the conformations and molecular behavior in different solvents (Santos et al., 2014).

properties

IUPAC Name

N,2-dicyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFNWIXOBCGNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dicyclohexylacetamide

Synthesis routes and methods

Procedure details

The N-cyclohexylcyclohexaneacetamide is prepared from cyclohexylacetyl chloride (from 10 gm. of cyclohexylacetic acid and 50 ml. of thionyl chloride, 45 minutes at reflux) in 50 ml. of dry benzene added to 14 gm. of cyclohexylamine in 100 ml. of benzene over ten minutes. The reaction is stirred at reflux for one hour, cooled and diluted with methylene chloride. The organic layer is washed with dilute hydrochloric acid, then water and sodium bicarbonate solution, dried and concentrated. Product is recrystallized from alcohol water: 11.8 gm. (76%), m.p. 164°-165°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.